molecular formula C13H25NO B2764727 1-(2-Methylpiperidin-1-yl)heptan-1-one CAS No. 57150-26-2

1-(2-Methylpiperidin-1-yl)heptan-1-one

Cat. No.: B2764727
CAS No.: 57150-26-2
M. Wt: 211.349
InChI Key: JUCGRNHBTMFVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Methylpiperidin-1-yl)heptan-1-one typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Methylpiperidin-1-yl)heptan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, sodium hydride.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)heptan-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methylpiperidin-1-yl)heptan-1-one can be compared with other similar compounds, such as:

    1-(2-Methylpiperidin-1-yl)hexan-1-one: Similar structure but with a shorter hexanone chain.

    1-(2-Methylpiperidin-1-yl)octan-1-one: Similar structure but with a longer octanone chain.

    1-(2-Methylpiperidin-1-yl)butan-1-one: Similar structure but with a shorter butanone chain.

The uniqueness of this compound lies in its specific chain length and the presence of the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-3-4-5-6-10-13(15)14-11-8-7-9-12(14)2/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGRNHBTMFVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.